N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-N-[[1-(2-hydroxyethyl)piperidin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-3-14(11(2)16)10-12-5-4-6-13(9-12)7-8-15/h12,15H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOPRZQTHZKBBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN(C1)CCO)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction with Ethyl Chloroacetamide
A common method involves the alkylation of 1-(2-hydroxyethyl)piperidin-3-ylmethylamine with ethyl chloroacetamide under basic conditions. The reaction typically employs N,N-diisopropylethylamine (DIPEA) as a base in isopropanol at elevated temperatures (95°C for 16 hours). After completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate . The organic phase is washed with saturated saline, dried over anhydrous sodium sulfate , and concentrated via rotary evaporation to yield the crude product. Purification by column chromatography using dichloromethane:methanol (2:1) achieves a final yield of approximately 80%.
Key Reaction Parameters:
| Parameter | Condition |
|---|---|
| Solvent | Isopropanol |
| Temperature | 95°C |
| Base | N,N-Diisopropylethylamine |
| Reaction Time | 16 hours |
| Purification | Column Chromatography |
| Yield | 80% |
This method is favored for its scalability and compatibility with continuous flow reactors in industrial settings.
Stepwise Synthesis via Intermediate Formation
Protection-Deprotection Strategy
To mitigate side reactions, a Boc-protected intermediate is often synthesized. 4-Cyanopiperidine is treated with di-tert-butyl dicarbonate (Boc₂O) and triethylamine to form the N-Boc derivative. Subsequent deprotonation with lithium diisopropylamide (LDA) and alkylation with paraformaldehyde introduces the hydroxymethyl group. The Boc group is removed using 10% trifluoroacetic acid (TFA) , yielding 1-(2-hydroxyethyl)piperidin-3-ylmethylamine.
Amide Coupling with Activated Esters
The amine intermediate undergoes amide coupling with ethyl acetamide activated by 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDC) and N,N-dimethylaminopyridine (DMAP) . This step is conducted in acetonitrile:DMF (20:1) at 90°C, achieving a 51% yield.
Comparative Yields:
| Step | Yield (%) |
|---|---|
| Boc Protection | 85 |
| Deprotection | 90 |
| Amide Coupling | 51 |
This approach minimizes unwanted byproducts but requires additional purification steps.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis utilizes continuous flow reactors to enhance reaction control and yield. A mixture of 1-(2-hydroxyethyl)piperidin-3-ylmethylamine and ethyl bromoacetate is pumped through a heated reactor (100°C) with a residence time of 30 minutes. The output is immediately quenched with water, and the product is isolated via liquid-liquid extraction . This method achieves a throughput of 5 kg/hour with >95% purity.
Solvent-Free Mechanochemical Synthesis
Emerging techniques employ ball milling to activate the reaction between solid reactants. The amine and ethyl chloroacetamide are milled with potassium carbonate for 2 hours, eliminating solvent use and reducing waste. Yields of 75% are reported, though scalability remains a challenge.
Optimization of Reaction Conditions
Catalytic Enhancements
The addition of cobalt(II) chloride hexahydrate during the reduction of nitrile intermediates improves amine purity from 70% to 92%. Similarly, palladium on carbon (Pd/C) facilitates hydrogenation steps, reducing reaction times by 50%.
Solvent Effects
A study comparing solvents found ethanol superior to THF or DCM , providing a 15% yield increase due to better reactant solubility.
Solvent Performance:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol | 80 | 95 |
| THF | 65 | 88 |
| DCM | 70 | 90 |
Chemical Reactions Analysis
Scientific Research Applications
Medicinal Chemistry
N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-acetamide is being investigated for its therapeutic potential. Research indicates that compounds with similar structures may exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli.
| Compound | Target Organism | MIC (mg/mL) |
|---|---|---|
| PA-1 | Staphylococcus aureus | 0.0039 |
| PA-1 | Escherichia coli | 0.025 |
| Other Derivatives | Candida albicans | 3.125 - 100 |
The mechanism of action may involve enzyme inhibition and receptor interaction, enhancing its potential as a therapeutic agent.
Chemical Synthesis
This compound serves as an intermediate in the synthesis of other piperidine derivatives and complex organic molecules. Its unique structure allows for various chemical reactions:
- Oxidation : The hydroxyl group can be oxidized to form carbonyl compounds.
- Substitution Reactions : The nitrogen atom can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups.
Biological Studies
Research is ongoing to explore the biological pathways influenced by this compound. Its interaction with specific molecular targets may lead to insights into disease mechanisms and potential treatments.
Industrial Applications
In industrial settings, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it valuable in developing new compounds with desired properties.
Similar Compounds
A comparison with related compounds highlights the uniqueness of this compound:
| Compound Name | Key Differences |
|---|---|
| N-(2-Hydroxyethyl)piperidine | Lacks the N-methylacetamide group |
| N-Methylpiperidine | Lacks the hydroxyethyl group |
| N-(2-Hydroxyethyl)-N-methylacetamide | Lacks the piperidine ring |
The combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways. Upon entering a biological system, it may bind to specific receptors or enzymes, modulating their activity. The exact mechanism of action can vary based on the application and the specific biological context.
Comparison with Similar Compounds
(E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide (Compound 21)
Tert-butyl (1-(piperidine-3-carbonyl)piperidin-4-yl)carbamate
- Structural Features : A carbamate-protected piperidine derivative with a tert-butyl group .
- Status : Also discontinued, indicating shared synthesis or stability challenges with the target compound .
Acetamide Derivatives with Bioactive Substituents
N-Ethyl-N-[2-(1H-indol-3-yl)-propyl]-acetamide (215b)
N-Ethyl-N-[2-(1H-indol-3-yl)-ethyl]-acetamide (227e)
- Structural Features : Similar to 215b but with an ethyl linker instead of propyl .
- Synthesis : Yield of 59% using Rh(acac)2(CO)2 and XANTPHOS .
- Key Difference : Shorter alkyl chain may influence pharmacokinetic properties (e.g., membrane permeability).
Piperazine and Pyridine Hybrids
N-Ethyl-N-[2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-3-pyridyl]acetamide
- Structural Features : Combines a pyridine ring, piperazine, and indole-carbonyl group (C22H25N5O2) .
- Key Difference : The piperazine-pyridine scaffold expands binding possibilities for receptor interactions, contrasting with the simpler piperidine-hydroxyethyl structure of the target compound .
Comparative Data Table
Key Findings and Insights
Synthesis Efficiency: The target compound’s discontinued status contrasts with active derivatives like (E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide, suggesting optimization challenges in its synthesis or purification .
Structural Impact on Bioactivity : Indole-containing analogues (e.g., 215b, 227e) highlight how heteroaromatic groups enhance biological relevance, whereas the hydroxyethyl group in the target compound may prioritize solubility over target engagement .
Analytical Consistency : All compounds relied on NMR and MS for structural validation, underscoring standardized practices in acetamide characterization .
Biological Activity
N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-acetamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H24N2O2
- Molecular Weight : 228.34 g/mol
- CAS Number : 1353965-70-4
The compound features a piperidine ring with a hydroxyethyl group and an acetamide moiety, which are essential for its biological interactions. The presence of these functional groups allows the compound to engage in various biochemical pathways.
This compound likely interacts with specific molecular targets, influencing various biological processes. The hydroxyl group can form hydrogen bonds with biological molecules, while the piperidine structure may interact with receptors and enzymes. These interactions can lead to modulation of signaling pathways associated with several diseases, potentially providing therapeutic benefits.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
These findings suggest that the compound could be a candidate for developing new antibacterial agents.
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity against common pathogens such as Candida albicans. Studies report MIC values around 200 µg/mL, indicating moderate effectiveness in inhibiting fungal growth.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Activity : A 2024 study evaluated the compound's effectiveness against multidrug-resistant bacteria. Results indicated that it significantly inhibited bacterial growth compared to standard antibiotics .
- Mechanistic Study : Another research effort focused on elucidating the mechanism of action, revealing that the compound inhibits bacterial cell wall synthesis by targeting specific enzymes involved in peptidoglycan formation .
- Therapeutic Potential : A recent review highlighted the potential use of this compound in treating infections caused by resistant strains due to its unique structural features that enhance binding affinity to bacterial targets .
Q & A
Synthesis and Optimization
Q1.1: What synthetic strategies are recommended for the efficient preparation of N-Ethyl-N-[1-(2-hydroxy-ethyl)-piperidin-3-ylmethyl]-acetamide, and how can reaction conditions be optimized to enhance yield? Methodological Answer:
- Stepwise Synthesis: Begin with the preparation of the piperidin-3-ylmethyl scaffold via reductive amination or alkylation of piperidine derivatives. Introduce the hydroxyethyl group using ethylene oxide or 2-chloroethanol under basic conditions .
- Acetamide Formation: React the intermediate with ethyl isocyanate or via Schotten-Baumann acylation. Optimize solvent choice (e.g., THF or DCM) and temperature (0–25°C) to minimize side reactions .
- Purification: Use column chromatography (silica gel, eluent: EtOAc/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Structural Characterization
Q2.1: How can researchers resolve challenges in crystallizing this compound for X-ray diffraction studies? Methodological Answer:
- Crystallization: Screen solvents (e.g., methanol/water mixtures) using vapor diffusion or slow evaporation. Additive screening (e.g., DMSO) may improve crystal quality .
- Data Collection/Refinement: Use SHELXL for refinement, particularly for handling twinning or high thermal motion in the hydroxyethyl group. Validate hydrogen bonding networks with Olex2 or PLATON .
Conformational and Stereochemical Analysis
Q3.1: What computational and experimental methods are suitable for analyzing the conformational flexibility of the piperidine ring and hydroxyethyl side chain? Methodological Answer:
- DFT/MD Simulations: Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model low-energy conformers. Molecular dynamics (MD) simulations (CHARMM force field) can predict solvent-dependent behavior .
- NMR Spectroscopy: Use - NOESY to identify spatial proximity between the ethyl and hydroxyethyl groups. NMR can reveal rotational barriers .
Analytical Method Development
Q4.1: How can researchers develop a robust LC-MS method for quantifying this compound in biological matrices? Methodological Answer:
- Column Selection: Use a reversed-phase C18 column (2.1 × 50 mm, 1.7 µm particles) with a gradient of 0.1% formic acid in water/acetonitrile.
- Ionization Parameters: Optimize ESI+ settings (capillary voltage: 3.5 kV, source temperature: 150°C). Monitor [M+H] ions with high-resolution MS (Q-TOF) for specificity .
- Validation: Assess linearity (1–1000 ng/mL), recovery (>85%), and matrix effects using human plasma spiked with internal standards .
Biological Activity Profiling
Q5.1: What in vitro assays are appropriate for evaluating this compound’s interaction with neurological targets? Methodological Answer:
- Receptor Binding Assays: Screen against sigma-1 or opioid receptors using competitive radioligand binding (e.g., -(+)-pentazocine). Use HEK293 cells expressing cloned receptors .
- Functional Assays: Measure cAMP inhibition (ELISA) or calcium flux (Fluo-4 AM dye) in neuronal cell lines. Compare potency to structural analogs like fentanyl derivatives .
Handling and Safety
Q6.1: What safety protocols are critical for handling this compound in aqueous environments? Methodological Answer:
- PPE Requirements: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis steps due to potential dust inhalation .
- Spill Management: Neutralize spills with absorbent materials (vermiculite) and dispose as hazardous waste. Avoid water contact to prevent hydrolysis of the acetamide group .
Data Contradiction Resolution
Q7.1: How should discrepancies between theoretical and experimental NMR spectra be addressed? Methodological Answer:
- Solvent Effects: Re-run NMR in deuterated DMSO or CDCl3 to assess solvent-induced shifts. Compare with computed shifts (GIAO method) at the B3LYP/6-311+G(2d,p) level .
- Dynamic Effects: Investigate tautomerism or rotamer populations via variable-temperature NMR (−40°C to 60°C) to slow conformational exchange .
Stability and Degradation
Q8.1: What accelerated stability studies are recommended to predict the compound’s shelf life under varying pH conditions? Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
